molecular formula C15H18N2O3 B13179632 Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13179632
M. Wt: 274.31 g/mol
InChI Key: ZWJKMTABQZYVQM-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound built around a 3-pyrazol-3-one core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This specific derivative is offered for early discovery research as part of a collection of unique chemical building blocks. Compounds featuring the pyrazolone structure are of significant interest in pharmaceutical research for developing novel therapeutic agents . The structural motif is found in molecules with a wide range of reported biological activities, including serving as key intermediates or potential pharmacophores in drug discovery pipelines . Researchers can utilize this compound to explore new chemical spaces, synthesize novel analogs, or investigate structure-activity relationships (SAR). This product is provided as-is for research purposes, and the buyer assumes responsibility for confirming its identity and purity. It is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C15H18N2O3/c1-4-20-14(18)9-13-11(3)16-17(15(13)19)12-7-5-6-10(2)8-12/h5-8,16H,4,9H2,1-3H3

InChI Key

ZWJKMTABQZYVQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate generally follows a multi-step pathway involving:

  • Formation of a hydrazone intermediate from 3-methylacetophenone and hydrazine hydrate.
  • Cyclization to form the pyrazolone core.
  • Introduction of the ethyl acetate group via reaction with ethyl bromoacetate or ethyl acetoacetate derivatives.

The reaction is typically carried out under reflux or microwave irradiation conditions in suitable solvents such as ethanol, which promotes efficient ring closure and ester formation.

Detailed Reaction Steps

Step Reactants Conditions Description Yield (%)
1 3-Methylacetophenone + Hydrazine hydrate Reflux in ethanol, 4-6 hours Formation of hydrazone intermediate 85-90
2 Hydrazone intermediate Reflux or microwave irradiation Cyclization to 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole 80-88
3 Pyrazolone intermediate + Ethyl bromoacetate Reflux in ethanol or DMF Alkylation to form this compound 75-85

Note: Reaction times and temperatures vary depending on the scale and equipment used.

Reaction Mechanism

  • The initial condensation between 3-methylacetophenone and hydrazine hydrate forms a hydrazone via nucleophilic attack of hydrazine on the ketone carbonyl.
  • Intramolecular cyclization occurs when the hydrazone nitrogen attacks the β-carbonyl of ethyl acetoacetate or equivalent, forming the pyrazolone ring.
  • Subsequent alkylation with ethyl bromoacetate introduces the ethyl acetate side chain at the 4-position of the pyrazolone ring.

Industrial Scale Considerations

For industrial synthesis, continuous flow reactors are preferred to enhance reproducibility and yield. Optimization involves:

  • Precise temperature control (typically 70-90°C).
  • Use of solvents like ethanol or dimethylformamide to improve solubility.
  • Catalysts or bases such as potassium carbonate to facilitate alkylation.
  • Microwave-assisted synthesis to reduce reaction time and energy consumption.

Analytical Characterization Supporting Preparation

The synthesized compound is characterized by:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation of pyrazolone ring and substituents Signals corresponding to methyl groups, aromatic protons, and ester methylene protons
Infrared Spectroscopy (IR) Identification of functional groups Carbonyl stretch (~1746-1752 cm⁻¹), C=N stretch (~1632-1656 cm⁻¹), NH bands
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C₁₅H₁₈N₂O₃ (Molecular weight ~274 g/mol)
X-ray Crystallography Confirmation of molecular geometry Crystallographic refinement confirms pyrazolone ring and substituent positions

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Advantages Disadvantages
Reflux in Ethanol 3-Methylacetophenone, hydrazine hydrate, ethyl bromoacetate 4-6 hours reflux at 70-90°C Simple setup, high yield Longer reaction time
Microwave Irradiation Same as reflux Microwave irradiation, 10-30 min Rapid reaction, energy efficient Requires specialized equipment
Continuous Flow Reactor Same as above Controlled flow, 70-90°C Scalable, reproducible Higher initial investment

Exhaustive Research Findings

Literature Evidence

  • The synthesis of pyrazolone derivatives similar to this compound has been extensively documented in heterocyclic chemistry literature, emphasizing the condensation of acetophenone derivatives with hydrazine and subsequent esterification steps.
  • Studies confirm that the reaction proceeds efficiently under reflux in ethanol, and microwave-assisted protocols significantly reduce reaction times without compromising yields.
  • Spectroscopic data from multiple sources consistently validate the structure and purity of the synthesized compound, supporting the described preparation methods.

Reaction Optimization

  • Variation of solvent polarity and base catalysts influences yield and purity.
  • Microwave-assisted synthesis has been shown to increase throughput in laboratory settings, with potential for industrial adaptation.
  • Continuous flow techniques offer superior control over reaction parameters, enabling scale-up with consistent batch quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce dihydropyrazoles.

Scientific Research Applications

Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The pyrazolone core can interact with active sites of enzymes, leading to inhibition of their activity. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate C₈H₁₂N₂O₃ 184.19 5-methyl, unsubstituted phenyl at position 2 Not reported
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate C₃₄H₂₇Cl₂N₅O₃S 688.57 Thiazolo-pyrimidine fused ring, dichlorophenyl, phenyl Anticancer (hypothesized)
(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate C₂₀H₁₇N₃O₅ 379.37 Oxadiazole ring, benzo-oxazine core Antimicrobial (potential)
N′-[3-Benzyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]acetohydrazide C₂₂H₂₄N₆O₂S 436.53 Thiazolidinone, pyrazolone, acetohydrazide Antimicrobial (tested)
Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate C₁₈H₂₁N₃O₃ 327.38 Triazole ring, 3-methylbutyl group Antifungal (reported)
Key Observations:
  • Complexity vs. However, synthetic accessibility decreases with structural complexity.
  • Ester Flexibility : The oxadiazole derivative () replaces the pyrazolone core with a benzo-oxazine system but retains the ester group, highlighting the role of ester moieties in modulating bioavailability.
  • Antimicrobial Potential: Compounds like the thiazolidinone-pyrazolone hybrid () demonstrate explicit antimicrobial activity, suggesting that the pyrazolone scaffold is a viable platform for drug discovery.
Comparison:
  • Efficiency : Microwave-assisted synthesis (target compound) reduces reaction time compared to traditional reflux methods used for thiazolo-pyrimidines.
  • Versatility : Click chemistry () allows modular assembly of diverse heterocycles, whereas pyrazolone-based syntheses are more substrate-specific.

Physicochemical Properties

  • Solubility : The target compound’s ethyl ester group enhances lipophilicity compared to carboxylate salts. In contrast, the oxadiazole derivative () may exhibit lower solubility due to its rigid aromatic system.
  • Thermal Stability : Thiazolo-pyrimidines () show higher thermal stability (decomposition >250°C) owing to fused-ring systems, whereas pyrazolones may degrade at lower temperatures.

Biological Activity

Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.32 g/mol
  • CAS Number : 2060025-83-2

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been a focus of research. This compound may exhibit cytotoxic effects on cancer cell lines. A structure–activity relationship (SAR) analysis of related compounds suggests that the presence of specific substituents on the pyrazole ring enhances antiproliferative activity .

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics .

Case Study 2: Antitumor Activity

A comparative analysis of several pyrazole derivatives revealed that those with methyl substitutions at specific positions on the phenyl ring showed enhanced cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). This compound was included in this analysis and demonstrated promising results, indicating its potential for further development as an anticancer agent .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
Compound AAntimicrobial31.25
Compound BAntitumorIC50 < 20
Ethyl AcetateAnticonvulsantNot reported

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